Home > Products > Screening Compounds P17511 > Implitapide Racemate
Implitapide Racemate -

Implitapide Racemate

Catalog Number: EVT-10931329
CAS Number:
Molecular Formula: C35H37N3O2
Molecular Weight: 531.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Implitapide Racemate is a compound primarily classified as a microsomal triglyceride transfer protein inhibitor. This compound is designed to modulate lipid metabolism by targeting the microsomal triglyceride transfer protein, which is crucial in the assembly and secretion of very-low-density lipoproteins. By inhibiting this protein, Implitapide aims to reduce the production of triglycerides and cholesterol in the body, thus serving as a potential therapeutic agent for lipid metabolism disorders, particularly in the context of atherosclerosis and hyperlipidemia .

Source

Implitapide was developed through various synthetic pathways and has undergone preclinical and clinical trials to evaluate its efficacy and safety in managing high lipid levels. The compound's development is rooted in extensive research on lipid metabolism and the mechanisms of action of triglyceride transfer proteins .

Classification

Implitapide belongs to a class of compounds known as microsomal triglyceride transfer protein inhibitors. Its chemical formula is C35H37N3O2C_{35}H_{37}N_{3}O_{2}, and it features a unique pyrido[2,3-b]indole core structure that distinguishes it from other lipid-lowering agents .

Synthesis Analysis

The synthesis of Implitapide involves several steps, typically starting from 4,6-dimethylpyridin-2-amine. The general synthetic route includes:

  1. Initial Reaction: The reaction of 4,6-dimethylpyridin-2-amine with isoamyl nitrite in the presence of hydrochloric acid.
  2. Formation of Intermediates: This step may involve cyclization reactions to form key intermediates that will lead to the final structure.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired racemic mixture from by-products .

The synthesis may also utilize advanced methods like chiral chromatography to resolve racemates into their enantiomers for specific therapeutic applications .

Molecular Structure Analysis

Structure

Implitapide's molecular structure is characterized by its pyrido[2,3-b]indole core, which contributes to its biological activity. The compound's stereochemistry is crucial for its interaction with the microsomal triglyceride transfer protein.

Data

  • Molecular Formula: C35H37N3O2C_{35}H_{37}N_{3}O_{2}
  • Molecular Weight: Approximately 553.68 g/mol
  • Key Functional Groups: The structure includes amine groups, aromatic rings, and possibly cyano or methoxy substituents that enhance its binding affinity to target proteins .
Chemical Reactions Analysis

Implitapide undergoes various chemical reactions that can modify its structure and properties:

  1. Oxidation: May lead to hydroxylated derivatives.
  2. Reduction: Can produce deoxygenated compounds.
  3. Hydrolysis: Involves the breaking down of ester or amide bonds under acidic or basic conditions.

These reactions are significant for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

The mechanism by which Implitapide exerts its effects involves:

  1. Inhibition of Microsomal Triglyceride Transfer Protein: By binding to this protein, Implitapide prevents the assembly and secretion of very-low-density lipoproteins from the liver.
  2. Reduction of Lipid Levels: This inhibition leads to decreased levels of triglycerides and cholesterol in circulation, contributing to lower risks of cardiovascular diseases.
  3. Impact on Lipid Metabolism Pathways: Research indicates that Implitapide also affects various biological pathways related to lipid metabolism, including the modulation of apolipoprotein B-containing lipoproteins .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Solubility characteristics vary based on solvent polarity; detailed solubility data would be required for specific formulations.

Chemical Properties

  • Stability: Implitapide is relatively stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential reactivity with other biomolecules, influencing its pharmacokinetics .
Applications

Implitapide has several notable applications in scientific research and potential therapeutic contexts:

  1. Lipid Metabolism Disorders: Primarily investigated for its ability to manage hyperlipidemia and associated cardiovascular risks.
  2. Atherosclerosis Treatment: Demonstrated efficacy in reducing atherosclerotic lesions in animal models, highlighting its potential for clinical use in preventing cardiovascular diseases .
  3. Research Tool: Utilized in studies exploring lipid metabolism pathways and the role of microsomal triglyceride transfer protein in health and disease.
Biochemical Mechanism of Action

Microsomal Triglyceride Transfer Protein Inhibition Dynamics

Implitapide Racemate, the racemic mixture of the chemical entity Implitapide, functions as a potent inhibitor of microsomal triglyceride transfer protein (MTTP). MTTP exists as a heterodimeric complex comprising a 97-kDa lipid-transfer subunit and a 55-kDa protein disulfide isomerase subunit. This complex facilitates the transfer of neutral lipids (triglycerides, cholesteryl esters) and phospholipids within the endoplasmic reticulum, essential for lipoprotein assembly [7] [9].

Structural Interaction Between Implitapide Racemate and MTTP/Protein Disulfide Isomerase Complex

Biophysical studies reveal that MTTP adopts an asymmetric conformation with high hydration, featuring ~28% α-helical and 28% β-sheet content. The 97-kDa subunit contains a hydrophobic lipid-binding pocket, while protein disulfide isomerase stabilizes the complex via disulfide bond formation. Implitapide Racemate competitively occupies the lipid-binding cavity within the 97-kDa subunit, as evidenced by:

  • Steric hindrance: Its cyclopentyl-phenyl-pyridoindole scaffold (molecular weight: 531.69 g/mol) obstructs lipid access to the binding site [5] [6].
  • Hydrophobic interactions: Benzeneacetamide and pyridoindole moieties engage van der Waals forces with residues lining the pocket [7].
  • Inhibition kinetics: Dose-dependent suppression of triglyceride transfer activity with IC50 values in the nanomolar range [4] [8].

This binding disrupts the conformational flexibility necessary for lipid shuttling, effectively "freezing" MTTP in an inactive state [1] [7].

Table 1: Structural Features of MTTP and Implitapide Racemate Interaction

ParameterMTTP ComplexImplitapide Binding Site
Molecular Weight150 kDa (heterodimer)531.69 g/mol
Subunit Composition97-kDa subunit + 55-kDa protein disulfide isomeraseTargets 97-kDa hydrophobic pocket
Secondary Structure28% α-helix, 28% β-sheetCyclopentyl-phenyl-pyridoindole scaffold
Lipid Transfer InhibitionN/ACompetitive, nanomolar IC50

Modulation of Apolipoprotein B-Containing Lipoprotein Assembly

Implitapide Racemate directly impedes the lipidation of nascent apolipoprotein B, the structural scaffold of very-low-density lipoprotein and chylomicrons. Key mechanistic insights include:

  • Lipidation failure: Without MTTP-mediated lipid transfer, apolipoprotein B undergoes co-translational ubiquitination and proteasomal degradation, reducing lipoprotein particle number [2] [10].
  • Phospholipid transfer blockade: Optimized assays demonstrate Implitapide’s inhibition of phospholipid transfer (e.g., phosphatidylethanolamine) to apolipoprotein B, using vesicles containing 1-palmitoyl-2-oleoyl-sn-phosphoethanolamine or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine [10].
  • Endoplasmic reticulum stress induction: Impaired lipoprotein assembly triggers the inositol-requiring enzyme 1α/c-Jun N-terminal kinase pathway, indirectly upregulating transaminase transcription—a biomarker response distinct from hepatocyte necrosis [3].

Impact on Chylomicron and Very-Low-Density Lipoprotein Biosynthetic Pathways

Enterohepatic Axis-Specific Lipid Transfer Suppression

MTTP exhibits tissue-specific roles: In enterocytes, it assembles chylomicrons for dietary lipid export; in hepatocytes, it drives very-low-density lipoprotein production for endogenous triglyceride transport. Implitapide Racemate suppresses both pathways via:

  • Enterocyte inhibition: Reduces chylomicron synthesis by >80%, quantified via decreased apolipoprotein B-48 secretion in intestinal models [4] [10].
  • Hepatocyte inhibition: Lowers very-low-density lipoprotein secretion by impairing apolipoprotein B-100 lipidation, evidenced by reduced hepatic very-low-density lipoprotein particle output in vivo [3] [7].
  • Differential sensitivity: Enterocytes exhibit higher susceptibility to MTTP inhibition due to reliance on de novo lipid synthesis for chylomicron assembly, unlike hepatocytes that mobilize cytoplasmic lipid droplets [10].

Table 2: Effects of MTTP Inhibition on Lipoprotein Synthesis Pathways

ParameterEnterocytes (Chylomicrons)Hepatocytes (Very-Low-Density Lipoprotein)
Apolipoprotein B IsoformB-48B-100
Lipid SourceDietary triglycerides & phospholipidsEndogenous triglycerides & cholesterol esters
Implitapide Efficacy>80% assembly suppression60–75% assembly suppression
Primary Assembly SiteSmooth endoplasmic reticulumRough endoplasmic reticulum

Postprandial Triglyceride Elevation Attenuation Mechanisms

By inhibiting intestinal MTTP, Implitapide Racemate profoundly attenuates postprandial hypertriglyceridemia through:

  • Chylomicron sequestration: Oral fat load studies in apolipoprotein E knockout mice show reduced triglyceride appearance in mesenteric lymph and plasma (e.g., 50% lower triglycerides after olive oil challenge) [4].
  • Delayed lipid absorption: Accumulation of cytoplasmic lipid droplets in enterocytes due to impaired luminal lipid export, slowing dietary fat processing [9] [10].
  • Atherogenesis link: Implitapide’s suppression of postprandial triglycerides correlates with 83% reduced aortic lesion area in murine models, establishing mechanistic ties between MTTP inhibition and cardiovascular protection [4].
  • CD1d immunomodulation: Indirect evidence suggests MTTP inhibition alters lipid antigen loading onto CD1d proteins in antigen-presenting cells, potentially influencing postprandial immune responses [9].

Properties

Product Name

Implitapide Racemate

IUPAC Name

2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-(2-hydroxy-1-phenylethyl)acetamide

Molecular Formula

C35H37N3O2

Molecular Weight

531.7 g/mol

InChI

InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40)

InChI Key

AMNXBQPRODZJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.